molecular formula C17H23NO3 B035894 Mesembrine CAS No. 468-53-1

Mesembrine

Cat. No. B035894
CAS RN: 468-53-1
M. Wt: 289.4 g/mol
InChI Key: DAHIQPJTGIHDGO-IAGOWNOFSA-N
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Description

Synthesis Analysis

The synthesis of mesembrine has been a topic of interest in organic chemistry due to its complex structure, including a quaternary stereocenter. Various synthetic routes have been developed:

  • Dalko et al. (1998) achieved a concise synthesis of (-)-mesembrine through a seven-step process with a key stereoselective alkylation reaction, achieving an overall yield of 19.4% and enantiomeric excess (ee) of over 95% (Dalko, Brun, & Langlois, 1998).
  • Kim et al. (2018) completed a concise total synthesis of (±)-mesembrine in seven steps from commercially available 3-ethoxy-2-cyclohexen-1-one, utilizing a Johnson–Claisen rearrangement and direct allylic oxidation (Kim, Choi, & Lee, 2018).

Molecular Structure Analysis

Mesembrine features an aryloctahydroindole skeleton with a notable quaternary stereocenter. The stereochemistry and molecular complexity of mesembrine have made it a subject of various structural analyses and synthetic challenges, aiming to elucidate its three-dimensional arrangement and how it influences its reactivity and interactions.

Chemical Reactions and Properties

The reactivity of mesembrine involves several key transformations:

  • The formation of the quaternary center, often through methods like stereoselective alkylation or cycloaddition reactions, is crucial in mesembrine synthesis. For instance, the double reduction of cyclic aromatic sulfonamides has been used to synthesize mesembrine and mesembranol, highlighting the importance of regioselective and diastereoselective transformations (Geoghegan & Evans, 2013).
  • Asymmetric gold catalysis has also been employed to construct the central pyrrolidine moiety incorporating the all-carbon-substituted stereocenter, demonstrating the utility of transition metal catalysis in synthesizing complex natural products (Spittler, Lutsenko, & Czekelius, 2016).

Scientific Research Applications

  • Synthetic Chemistry and Organic Synthesis : Mesembrine is noteworthy in the field of synthetic chemistry, particularly for its role as a potent inhibitor of the serotonin transporter (SERT), more so than fluoxetine (Prozac) (Makolo, Viljoen, & Veale, 2019). Its synthesis has potential applications in organic chemistry, as shown in studies that achieved concise total synthesis of mesembrine both racemically and asymmetrically (Kim, Choi, & Lee, 2018), (Wang, Cui, & Yu, 2016).

  • Pharmacology and Medicinal Uses : Mesembrine alkaloids are known for their potential antidepressant actions, as they are serotonin reuptake inhibitors (Krstenansky, 2017). They have also been explored for their potential in treating anxiety, depression, relieving stress, and enhancing cognitive functions (Olatunji et al., 2021). Additionally, mesembrenol and mesembranol, related compounds, might lead to new treatments for epilepsy (Dimpfel et al., 2018).

  • Biochemical Studies and Analysis Techniques : Research on mesembrine includes the transformation of this compound to Delta(7)mesembrenone, which possesses mood elevation and anti-anxiety properties (Patnala & Kanfer, 2009). Studies also focus on the distribution of mesembrine alkaloids in various plant species and the development of methods for quantitative analyses of these alkaloids (Smith et al., 1998), (Shikanga, Vermaak, & Viljoen, 2012).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling mesembrine . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Recent studies have focused on the potential therapeutic effects of mesembrine for the treatment of anxiety disorders and depression . Future research and development suggest that a full-spectrum extract might be more effective for treating depression than any single isolated alkaloid .

properties

IUPAC Name

(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIQPJTGIHDGO-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152968
Record name rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Mesembrine

CAS RN

6023-73-0, 468-53-1
Record name rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6023-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESEMBRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,720
Citations
JL Krstenansky - Journal of ethnopharmacology, 2017 - Elsevier
… active constituents are a group of mesembrine alkaloids; particularly mesembrine (1) and … In view of the renewed attention on this plant and the mesembrine alkaloids, the purpose of …
Number of citations: 48 www.sciencedirect.com
A Popelak, G Lettenbauer - The Alkaloids: Chemistry and Physiology, 1967 - Elsevier
Publisher Summary This chapter focuses on mesembrine alkaloids. The mesembrine alkaloids are a group of alkaloids named after the most important representative, mesembrine. The …
Number of citations: 36 www.sciencedirect.com
SF Martin, TA Puckette, JA Colapret - The Journal of Organic …, 1979 - ACS Publications
A general strategyfor the construction of quaternary carbon atoms via geminal alkylation operations has been successfully employed in the facile total syntheses of the Sceletium …
Number of citations: 63 pubs.acs.org
SL Keely Jr, FC Tahk - Journal of the American Chemical Society, 1968 - ACS Publications
… Abstract: A new synthesis of the Aizoaceae alkaloid mesembrine (3) has been accomplished by … discussed here represented a reasonable approach to mesembrine, we turned to more …
Number of citations: 57 pubs.acs.org
M Mori, S Kuroda, CS Zhang, Y Sato - The Journal of Organic …, 1997 - ACS Publications
4-Arylhexahydroindole derivatives 5 were synthesized from 2-arylcyclohexenyl allylamine derivatives 4, which have a large protecting group on nitrogen, using zirconium-promoted …
Number of citations: 106 pubs.acs.org
Q Gu, SL You - Chemical Science, 2011 - pubs.rsc.org
Desymmetrization of cyclohexadienones via aza-Michael reaction catalyzed by cinchonine derived thiourea has been realized to afford a series of highly enantioenriched pyrrolidine …
Number of citations: 169 pubs.rsc.org
DD Coetzee, V López, C Smith - Journal of ethnopharmacology, 2016 - Elsevier
Ethnopharmacological relevance Extracts from and alkaloids contained in plants in the genus Sceletium have been reported to inhibit ligand binding to serotonin transporter. From this, …
Number of citations: 47 www.sciencedirect.com
PW Jeffs, RL Hawks, DS Farrier - Journal of the American …, 1969 - ACS Publications
… Interpretation of the CD spectrum of mesembrine on the basis of this conformation for … mesembrine as indicated by structure 1. A discussion of the conformational features of mesembrine …
Number of citations: 45 pubs.acs.org
F Makolo, A Viljoen, CGL Veale - Phytochemistry, 2019 - Elsevier
… have revealed that mesembrine is a more … of mesembrine-containing consumer products. The congested all carbon quaternary stereocenter present at the bridgehead of mesembrine …
Number of citations: 14 www.sciencedirect.com
P Gan, MW Smith, NR Braffman… - Angewandte Chemie …, 2016 - Wiley Online Library
Although the Diels–Alder reaction has long been utilized for the preparation of numerous heterocycles, opportunities to extend its power remain. Herein, we detail a simple, modular, …
Number of citations: 67 onlinelibrary.wiley.com

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